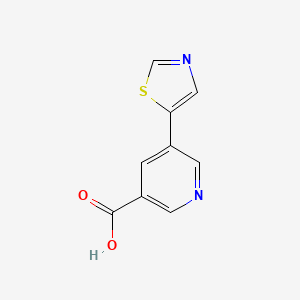
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that is part of the isoquinoline alkaloid family Isoquinoline alkaloids are known for their diverse biological activities and are found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
The use of environmentally friendly methods and catalysts is emphasized to improve yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting neurodegenerative diseases and infections.
Biological Studies: The compound is used in studies investigating the biological activities of isoquinoline derivatives.
Industrial Applications: It can be used in the synthesis of complex organic molecules and as a precursor for various alkaloids.
Wirkmechanismus
The mechanism of action of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets. It may act on enzymes or receptors involved in neurodegenerative pathways, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar structural features but different functional groups.
Uniqueness
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
5-amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol |
InChI |
InChI=1S/C10H14N2O3/c1-15-7-2-5-3-12-4-6(13)8(5)9(11)10(7)14/h2,6,12-14H,3-4,11H2,1H3 |
InChI-Schlüssel |
FUVNRBOZKPCLDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(CNCC2=C1)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


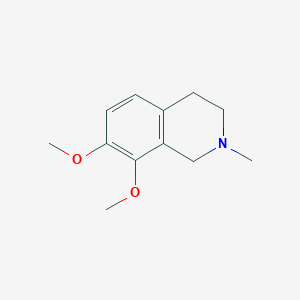
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)
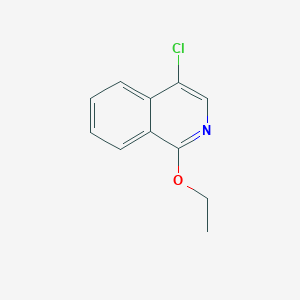
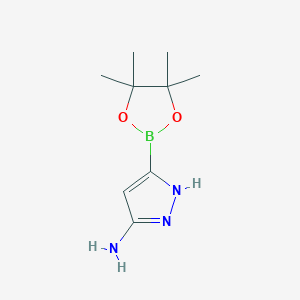
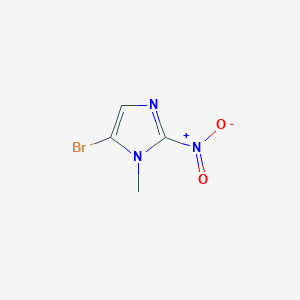
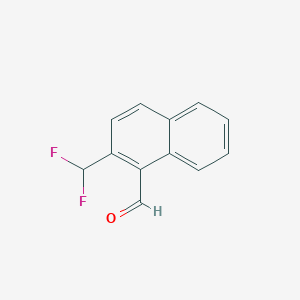

![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)



![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)
